molecular formula C8H4N6O4 B11758008 1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone

1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone

Cat. No.: B11758008
M. Wt: 248.16 g/mol
InChI Key: XJCYHFCAMLRPBK-UHFFFAOYSA-N
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Description

1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone is a heterocyclic compound that belongs to the class of pyrimidopyrimidines These compounds are characterized by their fused ring structure, which includes two pyrimidine rings

Preparation Methods

The synthesis of 1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone can be achieved through several routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Chemical Reactions Analysis

1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

Scientific Research Applications

1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as dihydrofolate reductase and phosphodiesterase. The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects .

Comparison with Similar Compounds

1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone is similar to other pyrimidopyrimidines, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and other substituents. The unique structure of this compound gives it distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C8H4N6O4

Molecular Weight

248.16 g/mol

IUPAC Name

1,6-dihydropyrimido[4,5-g]pteridine-2,4,7,9-tetrone

InChI

InChI=1S/C8H4N6O4/c15-5-1-3(11-7(17)13-5)10-2-4(9-1)12-8(18)14-6(2)16/h(H2,9,12,14,16,18)(H2,10,11,13,15,17)

InChI Key

XJCYHFCAMLRPBK-UHFFFAOYSA-N

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C3C(=N2)NC(=O)NC3=O

Origin of Product

United States

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